Diazo Biotin-PEG3-Azide
Overview
Description
Diazo Biotin-PEG3-Azide is a useful tool for introducing a biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .
Synthesis Analysis
Diazo Biotin-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The chemical formula of Diazo Biotin-PEG3-Azide is C33H45N9O7S . It has an exact mass of 711.32 and a molecular weight of 711.840 . The elemental analysis shows that it contains C, 55.68; H, 6.37; N, 17.71; O, 15.73; S, 4.50 .Chemical Reactions Analysis
Diazo Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Diazo Biotin-PEG3-Azide is a solid . It has a molecular formula of C33H45N9O7S and a molecular weight of 711.8 . The conditions to avoid are heat, flames, and sparks .Scientific Research Applications
Protein Labeling and Functionalization
Diazo Biotin-PEG3-Azide has shown significant utility in the labeling and functionalization of proteins. Ma et al. (2019) demonstrated the use of diazo-azide for incorporating tetrafluorinated aromatic azides into proteins. This approach enabled further functionalization through fluorescence labeling, PEGylation, and biotinylation of proteins (Ma et al., 2019). Lohse et al. (2017) developed a biotin-tethered diazotransfer reagent that selectively modifies specific proteins, demonstrating its potential in protein functionalization and bioorthogonal protection (Lohse et al., 2017).
Hydrogel Synthesis for Cell Delivery
In the field of biomaterials, Diazo Biotin-PEG3-Azide has been used in the synthesis of biodegradable PEG-peptide hydrogels. Liu et al. (2009) synthesized hydrogels using Click chemistry, incorporating azide functional groups for cell attachment and proliferation, showcasing the application in cell-based wound healing (Liu et al., 2009).
Conversion of Azides into Diazo Compounds
Chou and Raines (2013) reported the conversion of azides into diazo compounds in water, emphasizing the potential of diazo groups in chemical biology. This method maintained high yields in the presence of various functional groups, indicating the versatility of diazo compounds (Chou & Raines, 2013).
Nanoparticle Functionalization
Diazo Biotin-PEG3-Azide has been utilized in nanoparticle technology. For instance, Mrówczyńsk et al. (2014) used diazo transfer to introduce azido functions onto polydopamine-coated magnetite nanoparticles. These nanoparticles were further modified using click-chemistry, demonstrating potential in magnetic nano-platforms (Mrówczyńsk et al., 2014).
Nucleic Acid Detection and Labeling
In the realm of genetics, diazo functions have been employed in labeling nucleic acids. Bernal-Méndez et al. (2003) developed an efficient aqueous chemistry for labeling nucleic acids using labels containing diazo functions and biotin. This method showed high selectivity and did not disrupt base pairing recognition (Bernal-Méndez et al., 2003).
Bioconjugation in Micelles
Wang et al. (2009) reported the bioconjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry. This method resulted in functional interfaces between the hydrophilic shell and the hydrophobic core of the micelles, showcasing the application in drug delivery systems (Wang et al., 2009).
Versatility in Chemical Biology
Mix et al. (2016) highlighted the versatility of diazo compounds in chemical biology. They underscored the broad and tunable reactivity of diazo groups, making them valuable for probing and modifying proteins and nucleic acids (Mix et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazo Biotin-PEG3-Azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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